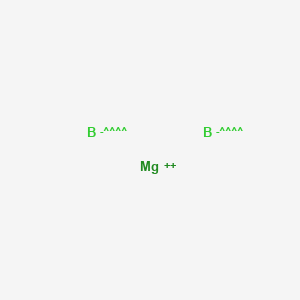
Iodofiltic acid (123I)
概要
説明
ヨードフィルティック酸 I-123は、核医学における診断画像に主に使用される放射性医薬品剤です。心臓の灌流画像に特に有用で、臓器の機能と血流を視覚化して評価するのに役立ちます。 この化合物は、「CardioLite」など、さまざまな商標名で販売されています . これは、特定の組織を標的とする、放射性トレーサーの一種であり、十分な血流を受けていない心臓筋の領域を特定することで、冠動脈疾患の評価を支援します .
準備方法
ヨードフィルティック酸 I-123の調製には、化合物の合成と、放射性ヨウ素-123同位体の組み込みが含まれます。合成経路には通常、前駆体分子のヨウ素化が含まれ、その後、医薬品として精製および製剤化されます。 反応条件には、通常、触媒と特定のpH条件の使用が含まれ、高い放射化学純度と標識効率が保証されます . 工業生産方法には、製造プロセスの一貫性と安全性を確保するために、自動合成モジュールの使用が含まれる場合があります .
化学反応の分析
ヨードフィルティック酸 I-123は、次のようなさまざまな化学反応を受けます。
酸化: この化合物は、特定の条件下で酸化され、異なる酸化状態の形成につながる可能性があります。
還元: 還元反応により、ヨードフィルティック酸 I-123を還元型に変換できます。
置換: この化合物のヨウ素原子は、適切な条件下で、他のハロゲンまたは官能基と置換される可能性があります。
これらの反応で使用される一般的な試薬には、過マンガン酸カリウムなどの酸化剤、水素化ホウ素ナトリウムなどの還元剤、塩素または臭素などのハロゲン化剤が含まれます。 これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります .
4. 科学研究への応用
ヨードフィルティック酸 I-123は、さまざまな科学研究で幅広く応用されています。
化学: 分子の移動と相互作用を追跡するために、さまざまな化学研究において放射性トレーサーとして使用されます。
生物学: 細胞プロセスと生物分子の分布を研究するのに役立ちます。
科学的研究の応用
Iodofiltic acid I-123 has a wide range of scientific research applications:
Chemistry: Used as a radiotracer in various chemical studies to track the movement and interaction of molecules.
Biology: Helps in studying cellular processes and the distribution of biological molecules.
Industry: Employed in the development and testing of new diagnostic imaging techniques and equipment.
作用機序
ヨードフィルティック酸 I-123の作用機序は、放射性特性と特定の組織への親和性に基づいています。体に注入されると、放射性トレーサーは血流を通って移動し、十分な血流を持つ心筋細胞に蓄積されます。放射性ヨウ素-123成分はガンマ線を放出し、ガンマカメラまたは単一光子放射断層撮影(SPECT)スキャナーで検出できます。 これらの画像は、心臓の灌流の詳細なマップを提供し、臨床医は虚血または梗塞の領域を特定できます .
6. 類似の化合物との比較
ヨードフィルティック酸 I-123は、診断画像で使用される他の放射性医薬品剤と比較できます。以下のようなものがあります。
ヨウ化物 I-123: 甲状腺機能と形態の評価に使用されます.
テクネチウム-99m: さまざまな診断画像の用途で広く使用されている別の放射性トレーサーです。
フルオロデオキシグルコース(FDG)F-18: 組織におけるグルコース代謝を評価するために、陽電子放出断層撮影(PET)画像で使用されます。
ヨードフィルティック酸 I-123は、心臓の灌流画像に特化したアプリケーションで独特であり、冠動脈疾患の診断と治療に不可欠な、心臓筋への血流に関する詳細な情報を提供します .
類似化合物との比較
Iodofiltic acid I-123 can be compared with other radiopharmaceutical agents used in diagnostic imaging, such as:
Iodide I-123: Used for the evaluation of thyroid function and morphology.
Technetium-99m: Another widely used radiotracer for various diagnostic imaging applications.
Fluorodeoxyglucose (FDG) F-18: Used in positron emission tomography (PET) imaging to assess glucose metabolism in tissues.
Iodofiltic acid I-123 is unique in its specific application for myocardial perfusion imaging, providing detailed information about blood flow to the heart muscle, which is crucial for diagnosing and managing coronary artery disease .
特性
IUPAC Name |
15-(4-(123I)iodanylphenyl)-3-methylpentadecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H35IO2/c1-19(18-22(24)25)12-10-8-6-4-2-3-5-7-9-11-13-20-14-16-21(23)17-15-20/h14-17,19H,2-13,18H2,1H3,(H,24,25)/i23-4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPCIWINHUDIWAV-NSYCNWAXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)I)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CCCCCCCCCCCCC1=CC=C(C=C1)[123I])CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H35IO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60924591 | |
| Record name | 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
454.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
123748-56-1 | |
| Record name | 4-(Iodo-123I)-β-methylbenzenepentadecanoic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=123748-56-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Iodofiltic acid I 123 [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0123748561 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Iodofiltic acid I-123 | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB05683 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 15-[4-(~123~I)Iodophenyl]-3-methylpentadecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60924591 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | IODOFILTIC ACID I-123 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0J7USQ749M | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![(4aS,7aS)-tert-Butyl octahydro-1H-pyrrolo[3,4-b]pyridine-1-carboxylate](/img/structure/B170937.png)
![1-[2-(4-methoxyphenoxy)ethyl]piperazine](/img/structure/B170940.png)



